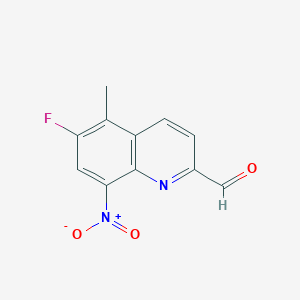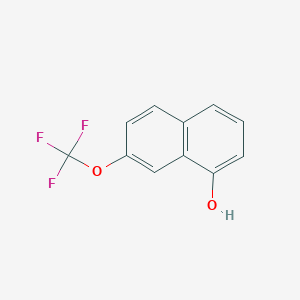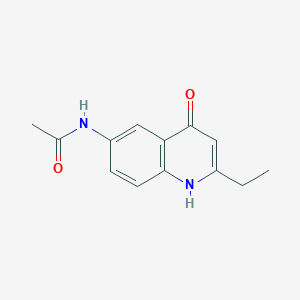
2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-(trifluorometil)quinazolin-4(3H)-ona es un compuesto heterocíclico que pertenece a la familia de las quinazolinonas. Este compuesto se caracteriza por la presencia de un grupo amino en la posición 2 y un grupo trifluorometil en la posición 5 del anillo de quinazolinona. Las quinazolinonas son conocidas por sus diversas actividades biológicas y han sido ampliamente estudiadas por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-amino-5-(trifluorometil)quinazolin-4(3H)-ona se puede lograr a través de varias rutas sintéticas. Un método común involucra la reacción de 2-aminobenzonitrilo con dióxido de carbono en presencia de líquidos iónicos como disolvente y catalizador. Esta reacción se lleva a cabo a presión atmosférica y da como resultado altos rendimientos del producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto suelen implicar el uso de rutas sintéticas escalables y eficientes. El uso de líquidos iónicos como disolventes y catalizadores es particularmente ventajoso debido a su naturaleza no volátil, no inflamable y altamente estable. Estas propiedades hacen que los líquidos iónicos sean adecuados para procesos de producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-amino-5-(trifluorometil)quinazolin-4(3H)-ona experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar quinazolina-2,4-dionas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: Los grupos amino y trifluorometil pueden participar en reacciones de sustitución para formar varios derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para las reacciones de sustitución. Las reacciones se llevan a cabo típicamente en condiciones suaves a moderadas para garantizar altos rendimientos y selectividad .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen quinazolina-2,4-dionas, derivados de aminas y varias quinazolinonas sustituidas. Estos productos tienen diversas aplicaciones en productos farmacéuticos y otras industrias .
Aplicaciones Científicas De Investigación
2-amino-5-(trifluorometil)quinazolin-4(3H)-ona tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de varios productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción de 2-amino-5-(trifluorometil)quinazolin-4(3H)-ona implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
Compuestos similares a 2-amino-5-(trifluorometil)quinazolin-4(3H)-ona incluyen otros derivados de quinazolinona como:
- 2-aminoquinazolin-4(3H)-ona
- 5-(trifluorometil)quinazolin-4(3H)-ona
- 2-amino-6-(trifluorometil)quinazolin-4(3H)-ona
Unicidad
La presencia tanto del grupo amino en la posición 2 como del grupo trifluorometil en la posición 5 hace que 2-amino-5-(trifluorometil)quinazolin-4(3H)-ona sea único. Estos grupos funcionales contribuyen a sus distintas propiedades químicas y biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C9H6F3N3O |
|---|---|
Peso molecular |
229.16 g/mol |
Nombre IUPAC |
2-amino-5-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)4-2-1-3-5-6(4)7(16)15-8(13)14-5/h1-3H,(H3,13,14,15,16) |
Clave InChI |
NOJQKNWGRVCAOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(NC2=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)











![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)

